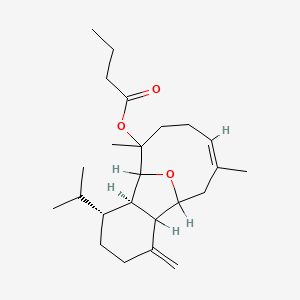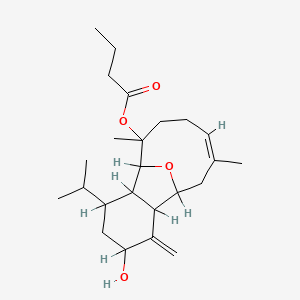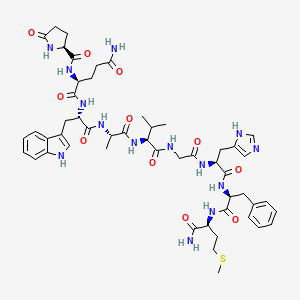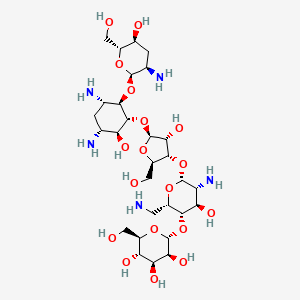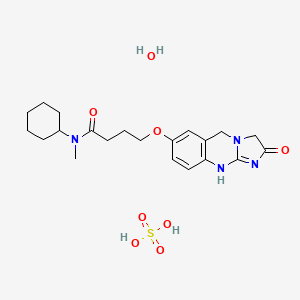![molecular formula C27H33ClN2O4 B1674962 2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol CAS No. 342777-54-2](/img/structure/B1674962.png)
2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol
Descripción general
Descripción
LM22B-10 is an activator of neurotrophic tyrosine kinase receptor 2 (TrkB) and -3 (TrkC). It is selective for TrkB and TrkC over TrkA in NIH3T3 cells but does inhibit the serotonin (5-HT) receptor subtype 5-HT5A and the dopamine transporter by greater than 50% in a panel of 57 G protein-coupled peptide and nonpeptide receptors at 10 µM. LM22B-10 increases survival, neurite length, and dendritic spine density of primary mouse embryonic hippocampal neurons when used at a concentration of 1 µM. LM22B-10 (50 mg/kg i.p. in combination with an intranasal dose of 5 mg/kg per day) also increases hippocampal neuron dendritic spine density in aged mice.
LM22B-10 is a TrkB and TrkC agonist. LM22B-10 exhibits neurotrophic activity (EC50 = 200-300 nM). LM22B-10 improves survival and increases neurite outgrowth in hippocampal cells in vitro. LM22B-10 increased cell survival and strongly accelerated neurite outgrowth, superseding the effects of brain-derived neurotrophic factor (BDNF), NT-3 or the two combined.
Aplicaciones Científicas De Investigación
Kinetics and Mechanisms in Organic Reactions
Research involving the kinetics and mechanisms of reactions with anilines and derivatives in aqueous ethanol provides insights into the behavior of complex organic molecules under specific conditions. Studies such as the kinetics and mechanism of anilinolysis of aryl 4-nitrophenyl carbonates in aqueous ethanol reveal the intricate balance of forces and the stepwise mechanisms that govern the reactivity of such compounds, shedding light on their potential for synthetic applications (Castro, Acevedo, & Santos, 2011).
Biocatalysis and Enzymatic Synthesis
The discovery and application of enzymes, such as those derived from Burkholderia cenocepacia, for the bioreduction of complex organic molecules, demonstrate the compound's relevance in the production of chiral intermediates. This is particularly important for the synthesis of pharmaceuticals, showcasing the compound's potential role in enhancing stereoselectivity and efficiency in drug synthesis processes (Yu, Li, Lu, & Zheng, 2018).
Novel Synthesis Pathways
The development of new synthetic pathways for indoles and other heterocyclic compounds, as illustrated by the conversion of related aminophenols and ethanolamines under specific conditions, highlights the potential of the compound in facilitating the synthesis of complex organic structures. This area of research offers valuable methodologies for the synthesis of compounds with significant biological and pharmacological properties (Tanaka, Yasuo, Aizawa, & Torii, 1989).
Antimicrobial Applications
Research on the synthesis and antimicrobial activity of new compounds, including those derived from aniline and chloroaniline, underscores the scientific interest in exploring the antibacterial and antifungal potentials of complex organic molecules. Such studies contribute to the ongoing search for new antimicrobial agents capable of addressing the challenge of antibiotic resistance (Jalihal, Sharabasappa, & Kilarimath, 2009).
Polymer Science and Material Engineering
The investigation into the initiation processes from unprotected aminoalcohols for polymer synthesis indicates the relevance of such compounds in the development of new polymeric materials. This research area explores the boundaries of polymer chemistry, focusing on the synthesis of telechelic and block copolymers with potential applications in various industries, including biotechnology, materials science, and engineering (Bakkali-Hassani, Coutouly, Gleede, Vignolle, Wurm, Carlotti, & Taton, 2018).
Propiedades
IUPAC Name |
2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN2O4/c28-24-7-1-21(2-8-24)27(22-3-9-25(10-4-22)29(13-17-31)14-18-32)23-5-11-26(12-6-23)30(15-19-33)16-20-34/h1-12,27,31-34H,13-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXQLSGBOUUVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N(CCO)CCO)C3=CC=C(C=C3)Cl)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



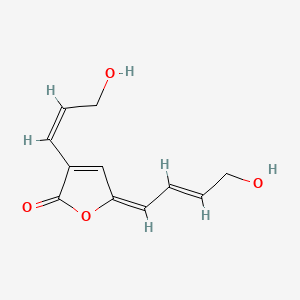
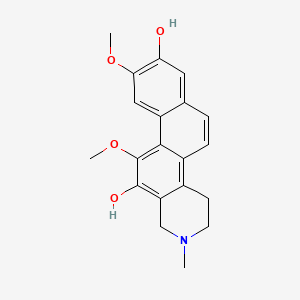
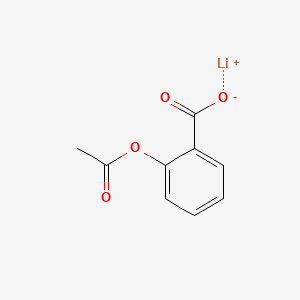
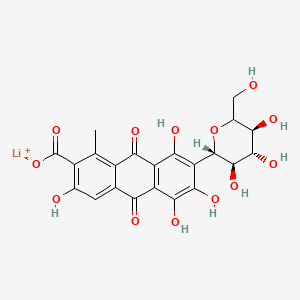
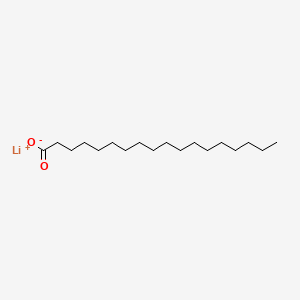
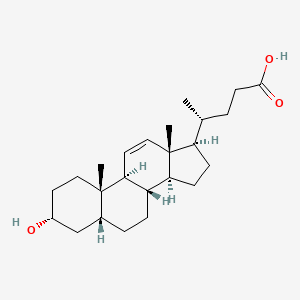
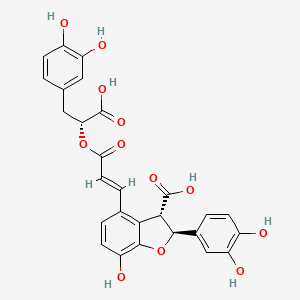
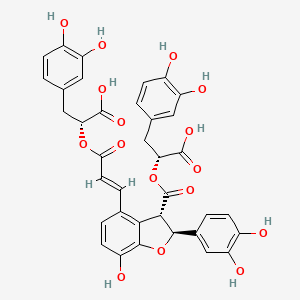
![[(E)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpent-2-enyl] 3-methylbutanoate](/img/no-structure.png)
